molecular formula C10H9BrO4 B6304911 Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate CAS No. 2092700-62-2

Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate

Cat. No.: B6304911
CAS No.: 2092700-62-2
M. Wt: 273.08 g/mol
InChI Key: HCWUXDJSOUTCRH-UHFFFAOYSA-N
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Description

Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate is a chemical compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol . It is characterized by the presence of a bromine atom attached to a benzo[d][1,3]dioxole ring, which is further substituted with an ethyl ester group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Mode of Action

. This implies that it could interact with its targets by donating or accepting electrons, leading to changes in the targets’ structure or function. More research is needed to confirm this hypothesis and provide a detailed explanation of the compound’s interaction with its targets.

Biochemical Pathways

This suggests that it could affect pathways involving electron transfer reactions The downstream effects of these reactions could vary depending on the specific targets and pathways involved

Pharmacokinetics

, which could influence its absorption and distribution

Result of Action

Given its potential involvement in a borylation reaction that proceeds via a radical pathway , it could cause changes in the structure or function of its targets, leading to various molecular and cellular effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate typically involves the bromination of benzo[d][1,3]dioxole followed by esterification. One common method includes the use of butyl lithium (BuLi) and triisopropyl borate in tetrahydrofuran (THF) at -78°C under an inert nitrogen atmosphere . This reaction yields the desired brominated product, which is then esterified to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Borylation: Bis-boronic acid (BBA) in the presence of a catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzo[d][1,3]dioxole derivatives.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

    Borylation Products: Arylboronic acids.

Scientific Research Applications

Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    5-Bromo-1,3-benzodioxole: A simpler analog without the ester group.

    Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate: A methyl ester analog.

    tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate: A carbamate analog.

Uniqueness: Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 5-bromo-1,3-benzodioxole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-2-13-10(12)8-6(11)3-4-7-9(8)15-5-14-7/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWUXDJSOUTCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=C1OCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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